2-amino-N-(2,4,6-trimethylphenyl)acetamide 2-amino-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 92885-79-5
VCID: VC8009662
InChI: InChI=1S/C11H16N2O/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6,12H2,1-3H3,(H,13,14)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CN)C
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

2-amino-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 92885-79-5

Cat. No.: VC8009662

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2,4,6-trimethylphenyl)acetamide - 92885-79-5

Specification

CAS No. 92885-79-5
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-amino-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C11H16N2O/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6,12H2,1-3H3,(H,13,14)
Standard InChI Key XAULTICIAIZPKJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CN)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CN)C

Introduction

2-amino-N-(2,4,6-trimethylphenyl)acetamide, also known as 2-amino-N-mesitylacetamide, is an organic compound with the molecular formula C11H16N2O. It is a derivative of 2,4,6-trimethylaniline and is synthesized through a reaction involving chloroacetyl chloride. This compound belongs to the class of amides and is classified as a secondary amine due to the presence of an amino group attached to a carbonyl carbon .

Synthesis

The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride. This process can be scaled up in industrial settings using automated reactors under controlled conditions to optimize yield and purity.

Chemical Reactions

2-amino-N-(2,4,6-trimethylphenyl)acetamide can undergo several chemical reactions, including:

  • Substitution Reactions: The compound can react with various nucleophiles to form new derivatives.

  • Condensation Reactions: It can participate in condensation reactions to form larger molecules.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Applications

This compound has several significant applications:

  • Catalysis: It has potential use as a chiral ligand in copper-catalyzed enantioselective conjugate additions.

  • Pharmaceuticals: It may exhibit biological activities such as antimicrobial or anticancer properties through enzyme inhibition.

  • Materials Science: Derivatives of this compound can be used in the development of new materials.

Biological Activity

The mechanism of action for 2-amino-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. It may modulate enzyme activity or protein-ligand interactions through binding processes. The specific pathways affected depend on the context of use.

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